Cas no 2225105-48-4 (3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide)
2225105-48-4 structure
Product Name:3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
CAS-nummer:2225105-48-4
MF:C10H6BrClN2O
MW:285.524440288544
CID:6206867
PubChem ID:132380213
Update Time:2025-10-28
3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Z1271496597
- EN300-6538945
- (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- 3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- 2225105-48-4
- 3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
-
- Inchi: 1S/C10H6BrClN2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
- InChI-sleutel: FDVHAHHITDFCLG-XVNBXDOJSA-N
- LACHT: BrC1C=CC(/C=C(\C#N)/C(N)=O)=C(C=1)Cl
Berekende eigenschappen
- Exacte massa: 283.93520g/mol
- Monoisotopische massa: 283.93520g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 334
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 66.9Ų
3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6538945-0.05g |
3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
2225105-48-4 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide Gerelateerde literatuur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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